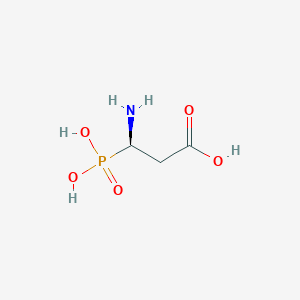![molecular formula C6H3ClN2S2 B14405515 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione CAS No. 85728-23-0](/img/structure/B14405515.png)
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a thione group at the 2nd position
Méthodes De Préparation
The synthesis of 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium . This reaction typically proceeds at room temperature and yields the desired thiazolo[5,4-b]pyridine derivative.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory activity on PI3K, it is being explored for its potential use in cancer therapy.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione exerts its effects involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione can be compared to other thiazolo[5,4-b]pyridine derivatives, such as those with different substituents at the 6th position or variations in the thione group. Similar compounds include:
2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine: These derivatives have shown potent PI3K inhibitory activity.
Thiazolo[4,5-b]pyridine-2(3H)-one: This compound has been studied for its cytotoxicity and potential use in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
85728-23-0 |
|---|---|
Formule moléculaire |
C6H3ClN2S2 |
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
6-chloro-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3ClN2S2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) |
Clé InChI |
UKFIRFRETNPVQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1NC(=S)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


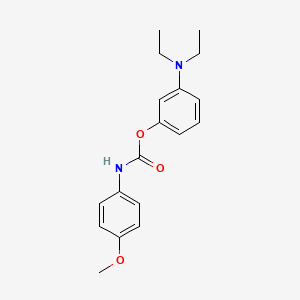
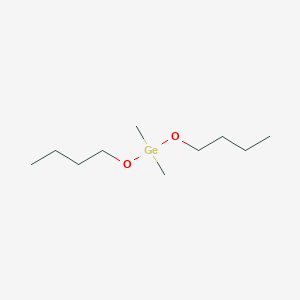
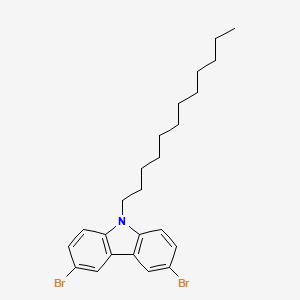
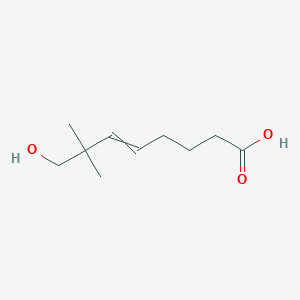

![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
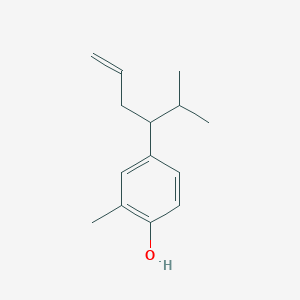
![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
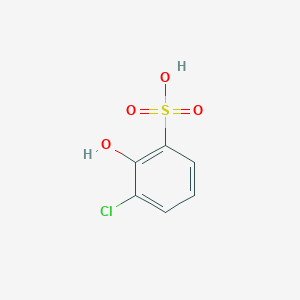
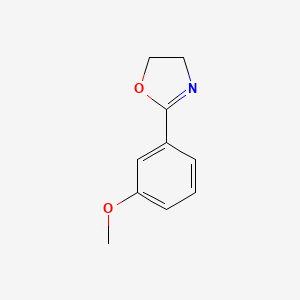
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)
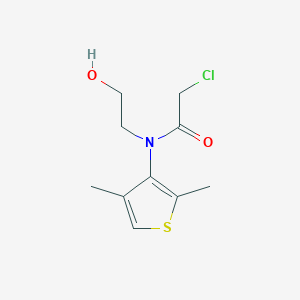
![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
